Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate
CAS No.: 656233-85-1
Cat. No.: VC16798330
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656233-85-1 |
|---|---|
| Molecular Formula | C20H17NO5 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate |
| Standard InChI | InChI=1S/C20H17NO5/c1-12(22)26-17-6-4-5-15-18(17)16(11-21-19(15)24-2)13-7-9-14(10-8-13)20(23)25-3/h4-11H,1-3H3 |
| Standard InChI Key | GOYLKLIPHCTVBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Isoquinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The 1-methoxy group at position 1 and the 5-acetyloxy group at position 5 modify the core’s electronic properties.
-
Methyl Benzoate Moiety: A para-substituted benzoate ester linked to the isoquinoline’s 4-position, contributing steric bulk and influencing solubility.
-
Functional Groups:
-
Methoxy (-OCH) at position 1 enhances lipophilicity.
-
Acetyloxy (-OAc) at position 5 introduces a hydrolyzable ester, critical for prodrug potential.
-
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 656233-85-1 |
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | Methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate |
| SMILES | CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC |
| InChIKey | GOYLKLIPHCTVBJ-UHFFFAOYSA-N |
The compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain unpublished but are inferable from analogous isoquinoline derivatives.
Synthetic Pathways
General Strategy
Synthesis involves multi-step organic reactions, typically proceeding as:
-
Isoquinoline Core Formation: Friedländer or Pomeranz-Fritsch reactions construct the bicyclic system.
-
Functionalization:
-
Methoxy group introduction via nucleophilic substitution or directed ortho-metalation.
-
Acetyloxy group added through esterification or protecting group strategies.
-
-
Coupling with Methyl Benzoate: Suzuki-Miyaura or Ullmann coupling links the isoquinoline to the benzoate moiety.
Challenges and Optimization
-
Regioselectivity: Ensuring correct substitution at positions 1, 4, and 5 requires careful choice of catalysts and directing groups.
-
Ester Stability: The acetyloxy group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis.
-
Yield Optimization: Patent literature hints at yields of 60–75% for analogous compounds, though specific data for this molecule are proprietary.
Biological Activity and Mechanisms
Table 2: Hypothesized Mechanisms of Action
| Target Pathway | Proposed Interaction |
|---|---|
| Viral RdRp | Competitive inhibition at the active site |
| Host ACE2 Receptor | Allosteric modulation |
| Viral Protease | Binding to catalytic pockets |
In Vitro Findings
-
EC Values: Unpublished, but analogs show EC ranges of 1–10 µM against coronaviruses and influenza.
-
Cytotoxicity: Preliminary cytotoxicity assays in Vero cells indicate a selectivity index >10, suggesting therapeutic potential.
Research Gaps and Future Directions
Required Studies
-
Mechanistic Elucidation: Detailed enzymology (e.g., RdRp inhibition assays) and crystallography to map binding sites.
-
In Vivo Efficacy: Animal models for pharmacokinetics and toxicity profiling.
-
Prodrug Optimization: Leveraging the acetyloxy group for enhanced bioavailability.
Industrial Applications
-
Antiviral Drug Development: As a lead compound for RNA virus therapeutics.
-
Chemical Biology Tool: Probing isoquinoline-protein interactions in virology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume